K-Ras G12C-IN-1 is a small molecule inhibitor specifically targeting the K-Ras G12C mutant protein, which is a notable driver of various cancers, particularly non-small cell lung cancer. The K-Ras gene is one of the most frequently mutated oncogenes in human tumors, and the G12C mutation is particularly prevalent. This compound represents a significant advancement in targeted cancer therapy, as it selectively binds to the cysteine residue at position 12 of the K-Ras protein, locking it in an inactive state and inhibiting its pro-tumorigenic signaling pathways .
K-Ras G12C-IN-1 was developed through extensive research aimed at targeting the K-Ras G12C mutation. This work builds upon foundational studies that identified the switch II pocket of K-Ras as a viable target for small molecule inhibitors. The first successful direct inhibitor, sotorasib (AMG510), paved the way for subsequent compounds like K-Ras G12C-IN-1 .
K-Ras G12C-IN-1 belongs to a class of drugs known as covalent inhibitors. These compounds form a permanent bond with a specific amino acid residue in the target protein, leading to prolonged inhibition of its activity. This mechanism is particularly relevant for mutant forms of K-Ras, where conventional therapies have failed due to the protein's high affinity for its active state .
The synthesis of K-Ras G12C-IN-1 involves several key steps that focus on creating a compound capable of selectively binding to the G12C mutant form of K-Ras. The process typically includes:
The synthesis pathway typically follows a multi-step approach where each step is optimized for yield and selectivity towards the G12C mutant. Specific reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for achieving the desired product .
The primary reaction mechanism involves covalent modification of cysteine 12 in the K-Ras G12C protein. Upon binding, K-Ras G12C-IN-1 induces conformational changes that stabilize the inactive form of the protein.
K-Ras G12C-IN-1 inhibits tumor growth by locking the K-Ras G12C protein in its inactive GDP-bound state. This prevents downstream signaling through pathways such as mitogen-activated protein kinase and phosphatidylinositol 3-kinase, which are critical for cell proliferation and survival.
Studies have shown that modifications to certain functional groups can enhance solubility and bioavailability without compromising efficacy against K-Ras G12C .
K-Ras G12C-IN-1 is primarily used in cancer research and therapeutic development targeting tumors harboring the KRAS G12C mutation. Its applications include:
This compound represents a promising avenue for targeted therapy in oncology, offering hope for patients with limited treatment options due to KRAS mutations .
For over four decades following the discovery of KRAS as a human oncogene in 1982, KRAS was deemed "undruggable" due to its biochemical and structural characteristics [1] [6]. Key challenges included:
The paradigm shifted with the advent of covalent inhibition strategies leveraging the unique chemistry of the KRAS G12C mutation. This mutation substitutes glycine with cysteine at codon 12—present in ~14% of lung and ~5% of colorectal adenocarcinomas—creating a targetable nucleophilic residue [4] [7].
The foundational discovery of the switch-II pocket (S-IIP) beneath the effector-binding domain emerged from a 2013 study by Shokat and colleagues [1] [3] [8]:
Table 1: Key Fragments in S-IIP Discovery
Fragment | Modification Efficiency | Binding Site Interactions | Significance |
---|---|---|---|
6H05 | 94% | Hydrophobic contacts with Val9, Met72 | Validated S-IIP druggability |
2E07 | 85% | Hydrogen bonds with Gly60, Glu99 | Confirmed allosteric GTP-state incompatibility |
High-resolution co-crystal structures of covalent inhibitors bound to KRAS G12C illuminated three critical aspects:
Table 2: Evolution of Covalent KRAS G12C Inhibitors
Compound | Chemical Class | Key Improvements | Cellular IC₅₀ (ERK Phosphorylation) |
---|---|---|---|
ARS-853 | Quinazoline | 600-fold biochemical potency vs. early leads | 1.6 μM (H358) |
ARS-1620 | Tetrahydropyridopyrimidine | H-bond with His95; oral bioavailability >60% | 120 nM (H358) |
K-Ras G12C-IN-1 | Optimized acrylamide | Salt bridge with Glu62; cation-π with His95 | 70 nM (H358) |
Table 3: Structural Features Enabling KRAS G12C Inhibition
Structural Element | Role in Inhibition | Ligand Interactions |
---|---|---|
Switch-II (residues 60–76) | Forms S-IIP in GDP-bound state | Hydrogen bonds with Gly60, Glu99 |
Lys16 | Catalyzes covalent bond formation | Ionic interaction with acrylamide carbonyl |
His95 | Stabilizes inhibitor core | H-bond with pyrimidine N1; cation-π with amines |
Glu62 | Anchors basic side chains | Salt bridge with C-2 substituents (e.g., compound 13) |
The trajectory from undruggable target to clinical candidate underscores how covalent chemoproteomics and allosteric mapping revolutionized KRAS targeting. K-Ras G12C-IN-1 exemplifies this progress, integrating S-IIP-binding motifs with electrophilic warheads optimized for potency and selectivity [9] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7